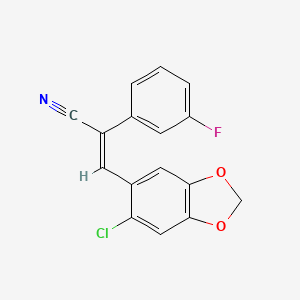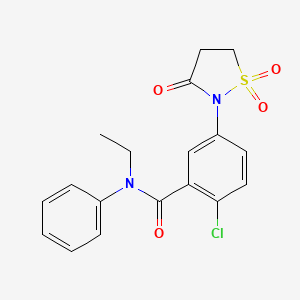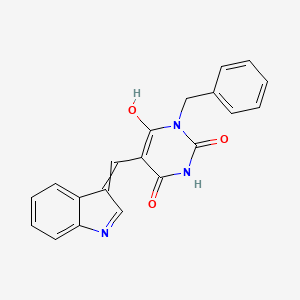![molecular formula C19H20Cl2O3 B4980524 4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4980524.png)
4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene is a chemical compound that belongs to the family of aryloxypropanolamines. It is commonly known as carvedilol, and it is used as a beta-blocker medication to treat heart failure, hypertension, and angina. Carvedilol is a racemic mixture of two enantiomers, S(-)-carvedilol and R(+)-carvedilol.
作用机制
Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, carvedilol reduces heart rate, cardiac output, and blood pressure. Carvedilol also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It reduces sympathetic nervous system activity, which leads to a decrease in heart rate and blood pressure. Carvedilol also improves left ventricular function and reduces myocardial oxygen demand. In addition, carvedilol has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Carvedilol has several advantages for lab experiments. It is readily available and can be easily synthesized. Carvedilol also has a well-established pharmacological profile, which makes it a useful tool for studying cardiovascular and neuroprotective effects. However, carvedilol has some limitations. It has a short half-life and requires multiple dosing, which may complicate experiments. In addition, carvedilol has poor solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for carvedilol research. One area of interest is the potential use of carvedilol for the treatment of neurodegenerative diseases. Carvedilol has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease. Further studies are needed to determine if carvedilol has clinical benefits for these conditions. Another area of interest is the development of novel carvedilol analogs with improved pharmacokinetic properties and neuroprotective effects. These analogs may have potential as therapeutic agents for cardiovascular and neurodegenerative diseases.
合成方法
Carvedilol can be synthesized from 2-methoxy-4-hydroxybenzaldehyde and 3-(2,5-dichlorophenoxy)-1-chloropropane in the presence of a base and a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which forms the carbon-carbon bond between the aryl and alkyl groups. The resulting intermediate is then reduced with lithium aluminum hydride to give carvedilol.
科学研究应用
Carvedilol has been extensively studied for its cardiovascular effects. It has been shown to reduce mortality and hospitalization in patients with heart failure and to improve left ventricular function. Carvedilol also has antihypertensive effects and has been used to treat hypertension. In addition, carvedilol has been studied for its potential neuroprotective effects and has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O3/c1-3-5-14-6-9-17(19(12-14)22-2)23-10-4-11-24-18-13-15(20)7-8-16(18)21/h3,6-9,12-13H,1,4-5,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMRCDQWWBGNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(4-phenyl-1-phthalazinyl)amino]benzoate](/img/structure/B4980444.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4980452.png)
![4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4980453.png)
![4-methyl-N-(4-methylbenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4980464.png)
![1-[3-(3-ethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980468.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4980472.png)
![1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980477.png)



![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)
